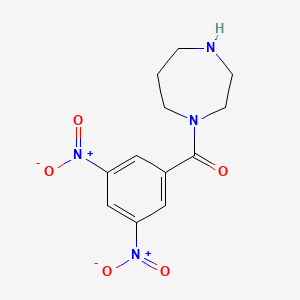

1-(3,5-Dinitrobenzoyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dinitrobenzoyl)-1,4-diazepane is an organic compound that features a diazepane ring substituted with a 3,5-dinitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dinitrobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro groups on the benzoyl ring can be displaced by nucleophiles under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted benzoyl derivatives.

Reduction: 1-(3,5-Diaminobenzoyl)-1,4-diazepane.

Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

3,5-Dinitrobenzoic acid: Used in the identification of alcohols and amines.

3,5-Dinitrobenzoyl chloride: A precursor for the synthesis of various 3,5-dinitrobenzoyl derivatives.

3,5-Dinitrobenzoyl-9-amino-9-deoxy-9-epiquinine: Used as a chiral selector in high-performance liquid chromatography.

Uniqueness

1-(3,5-Dinitrobenzoyl)-1,4-diazepane is unique due to its diazepane ring, which imparts distinct chemical properties and reactivity compared to other 3,5-dinitrobenzoyl derivatives. This structural feature allows it to form stable complexes with various biological molecules, making it valuable in biochemical and medicinal research.

Biological Activity

1-(3,5-Dinitrobenzoyl)-1,4-diazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. The presence of the 3,5-dinitrobenzoyl moiety significantly influences its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Anticancer Activity

The compound's anticancer potential has been explored through various synthetic analogs. For example, diazene derivatives have shown cytotoxic effects against several human tumor cell lines. In particular, compounds similar in structure to this compound have been noted for their ability to induce necrosis in cancer cells without triggering apoptosis . This unique mode of action could be beneficial in developing therapies that target resistant cancer cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Cell Membrane Integrity : Research indicates that similar compounds can compromise cell membrane integrity leading to cell death through necrosis rather than apoptosis .

- Synergistic Effects : Some studies suggest that combinations with established chemotherapeutics (e.g., cisplatin) could enhance efficacy against resistant cancer cell lines .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- Study on Antifungal Activity : A series of esters derived from 3,5-dinitrobenzoic acid were evaluated for their antifungal properties against Candida species. Ethyl 3,5-dinitrobenzoate exhibited significant antifungal activity with an MIC of 125 µg/mL against Candida albicans .

- Cytotoxicity Studies : Research on diazene derivatives demonstrated that some compounds were cytotoxic to HeLa cells and other tumor lines. The study highlighted that structural modifications can lead to significant variations in biological activity .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC/Cytotoxicity Level |

|---|---|---|---|

| Ethyl 3,5-Dinitrobenzoate | Antifungal | Candida albicans | MIC = 125 µg/mL |

| Diazene RL-337 | Cytotoxic | HeLa Cells | Cytotoxic across multiple lines |

| Various Diazene Derivatives | Cytotoxic | Glioblastoma A1235 | Varies by structure |

Properties

IUPAC Name |

1,4-diazepan-1-yl-(3,5-dinitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c17-12(14-4-1-2-13-3-5-14)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8,13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMXSIVSKRHCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.